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Compound of Interest

Compound Name:
1-(2-Chloro-thiazol-5-ylmethyl)-

piperidin-4-ol

CAS No.: 939986-50-2

Cat. No.: B1501272

Get Quote

Executive Summary: The Privileged Scaffold
The fusion of thiazole and piperidine rings creates a "privileged scaffold" in medicinal

chemistry. This hybrid architecture exploits the distinct electronic and steric profiles of two

heterocycles:

Thiazole (The "Head"): An aromatic, electron-rich five-membered ring capable of

-

stacking and hydrogen bonding (N3 as acceptor). It frequently acts as a bioisostere for
pyridine or carboxylate groups.

Piperidine (The "Tail"): A saturated, conformationally flexible six-membered ring. Its nitrogen

atom (

) is predominantly protonated at physiological pH, serving as a critical cation-anchor for
anionic residues (e.g., Aspartate/Glutamate) in receptor pockets.
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This guide dissects the SAR of this scaffold across two primary therapeutic axes: Neuroscience

(AChE Inhibitors) and Oncology (Kinase Inhibitors).

Pharmacophore Architecture & Logic
The SAR of thiazole-piperidine derivatives is not random; it follows a predictable "Head-Linker-

Tail" logic.

The Structural Map
The following diagram illustrates the core modification zones.
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Caption: Pharmacophore decomposition. Blue nodes indicate aromatic interactions; Red nodes

indicate ionic/solubility interactions.

SAR Case Study A: Acetylcholinesterase (AChE)
Inhibitors
Target Indication: Alzheimer’s Disease Mechanism: Dual Binding (Catalytic Anionic Site [CAS]

+ Peripheral Anionic Site [PAS]).[1]

Mechanistic Causality
Successful inhibitors must span the narrow "gorge" of the AChE enzyme (approx. 20 Å deep).
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The Thiazole Role: Binds to the PAS (entrance) or CAS (bottom) via

-

stacking with Trp286 (PAS) or Trp86 (CAS).

The Piperidine Role: Mimics the choline substrate. The protonated nitrogen forms a cation-

interaction with the aromatic gorge residues.

Critical SAR Trends
Linker Length: A spacer of 2–3 carbons (or a rigid hydrazone linker) between the thiazole

and the piperidine is optimal. Shorter linkers prevent simultaneous binding to CAS and PAS.

Thiazole C2 Substitution: Introduction of a hydrazone moiety at C2 (e.g.,

benzylidenehydrazine) significantly boosts potency (

nM) by adding H-bond donors.

Table 1: SAR of Thiazole-Piperidine Hybrids against AChE
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Compound
ID

Thiazole C2
Sub.[2][3]
[4][5]

Linker Type
Piperidine
Sub.

AChE

(

M)

SAR Insight

Ref

(Donepezil)
N/A N/A N/A 0.021 Standard

Analog 1 Methyl Unsubstituted 1.50
Too short;

weak binding.

Analog 2 Phenyl Ethyl Unsubstituted 0.45

Improved

hydrophobic

span.

Analog 3 (2i)
Benzylidene-

hydrazone
Direct N-Benzyl 0.028

Dual site

binding

achieved.

Analog 4 Methyl Propyl 4-F-Benzyl 0.12

Fluorine adds

metabolic

stability but

lowers affinity

slightly vs 2i.

SAR Case Study B: Kinase Inhibitors (Oncology)
Target Indication: Non-Small Cell Lung Cancer (EGFR), Melanoma (B-RAF). Mechanism: ATP-

competitive inhibition (Hinge Binding).

Mechanistic Causality
Kinase ATP pockets are hydrophobic but require specific H-bonds at the "hinge" region.

The Thiazole Role: The Nitrogen (N3) acts as an H-bond acceptor, and an amino group at

C2 acts as a donor. This "Donor-Acceptor" motif is critical for binding to the hinge amino

acids (e.g., Met793 in EGFR).
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The Piperidine Role: Projects into the solvent-exposed region or the ribose pocket, improving

water solubility and pharmacokinetic properties (lowering logP).

Critical SAR Trends
Hinge Interaction: Removal of the C2-amine on the thiazole abolishes activity (

shifts from nM to

M range).

Tail Modification: N-alkylation of the piperidine with polar groups (e.g., morpholine-ethyl)

maintains potency while improving oral bioavailability.
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Caption: Decision tree for optimizing kinase inhibitory activity.

Experimental Protocols
Synthesis: The Hantzsch Thiazole Construction
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This protocol ensures the formation of the thiazole ring after the piperidine moiety is

established or by using a piperidine-thioamide precursor.

Methodology (Self-Validating):

Precursor Preparation: Synthesize Piperidine-1-carbothioamide.

Reaction: React piperidine with thiocyanate (KSCN) in acidic medium or benzoyl

isothiocyanate followed by hydrolysis.

Cyclization (Hantzsch Reaction):

Reagents: Piperidine-1-carbothioamide (1.0 eq) +

-Bromoacetophenone derivative (1.0 eq).

Solvent: Ethanol (anhydrous).

Condition: Reflux for 4–6 hours.

Validation: Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Disappearance of the

starting thioamide spot indicates completion.

Workup:

Cool reaction to room temperature.[6]

Neutralize with 10%

solution (Critical step to deprotonate the thiazolium HBr salt).

Precipitate forms; filter and recrystallize from Ethanol/Water.

Why this works: The sulfur nucleophile attacks the

-carbon of the ketone (SN2), followed by an intramolecular condensation of the nitrogen onto
the carbonyl, dehydrating to form the aromatic thiazole.

Bioassay: Modified Ellman’s Method (AChE)
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To validate the SAR discussed in Section 3.

Protocol:

Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0).

Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

Enzyme: Electric eel AChE (0.02 U/mL).

Procedure:

Incubate Enzyme + Inhibitor (Thiazole-Piperidine) in buffer for 15 min at 25°C.

Add DTNB and ATCI.

Measure Absorbance at 412 nm immediately (Kinetic mode, 5 min).

Calculation: % Inhibition =

.

(

= Absorbance of control;

= Absorbance of inhibitor).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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